molecular formula C14H32Sn B101750 ethyltributyltin CAS No. 19411-60-0

ethyltributyltin

Cat. No.: B101750
CAS No.: 19411-60-0
M. Wt: 319.1 g/mol
InChI Key: HOXWDFOEIDECNS-UHFFFAOYSA-N
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Description

ethyltributyltin is an organotin compound with the chemical formula C14H30Sn. It is a member of the organotin hydrides, which are characterized by the presence of tin-hydrogen bonds. This compound is of interest due to its applications in organic synthesis and its role as a reducing agent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

ethyltributyltin can be synthesized through the reduction of tributyltin chloride with lithium aluminium hydride. The reaction typically involves the following steps:

  • Dissolve tributyltin chloride in an organic solvent such as tetrahydrofuran.
  • Add lithium aluminium hydride to the solution under an inert atmosphere.
  • Allow the reaction to proceed at room temperature, resulting in the formation of stannane, tributylethyl-.

Industrial Production Methods

Industrial production of stannane, tributylethyl- often involves the distillation of tributyltin oxide with polymethylhydrosiloxane under reduced pressure. This method yields the hydride as a distillable liquid, which can be further purified if necessary .

Chemical Reactions Analysis

Types of Reactions

ethyltributyltin undergoes several types of chemical reactions, including:

    Reduction: It acts as a reducing agent in organic synthesis, converting organic halides to hydrocarbons.

    Substitution: It can participate in substitution reactions where the tin-hydrogen bond is replaced by other functional groups.

Common Reagents and Conditions

    Reduction: Common reagents include azobisisobutyronitrile (AIBN) or light irradiation to initiate radical chain reactions.

    Substitution: Reagents such as Grignard reagents or organolithium compounds are often used.

Major Products Formed

Scientific Research Applications

ethyltributyltin has several applications in scientific research:

Mechanism of Action

The mechanism of action of stannane, tributylethyl- involves the formation of stannyl radicals. These radicals can participate in radical chain reactions, where they abstract hydrogen atoms from other molecules, propagating the reaction. The weak tin-hydrogen bond in stannane, tributylethyl- facilitates these radical reactions, making it an effective reducing agent .

Comparison with Similar Compounds

Similar Compounds

    Tributyltin hydride: Another organotin hydride with similar reducing properties.

    Trimethyltin chloride: An organotin compound used in different applications but with similar chemical behavior.

    Triphenyltin hydride: Used in organic synthesis with similar reactivity.

Uniqueness

ethyltributyltin is unique due to its specific combination of butyl and ethyl groups, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound in certain synthetic applications where other organotin hydrides may not be as effective .

Properties

IUPAC Name

tributyl(ethyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.C2H5.Sn/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;1H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOXWDFOEIDECNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CC)(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H32Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3073422
Record name Stannane, tributylethyl-
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Molecular Weight

319.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19411-60-0
Record name Stannane, tributylethyl-
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Record name Stannane, tributylethyl-
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Record name Stannane, tributylethyl-
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Record name Stannane, tributylethyl-
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